Thioindigo
Overview
Description
Thioindigo is an organosulfur compound used to dye polyester fabric . It is a synthetic dye related to the plant-derived dye indigo, replacing two NH groups with two sulfur atoms to create a shade of pink .
Synthesis Analysis
Thioindigo is generated by the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid . The resulting thioether cyclizes to 2-hydroxy thianaphthene, which is easily converted to thioindigo . Thioindigo immediately gave a red-violet solution when combined with Cp*2Cr, and the color changed to red-brown after one hour .Molecular Structure Analysis
The interaction of thioindigo and the phyllosilicate clay sepiolite is investigated using density functional theory (DFT) and molecular orbital theory (MO) . The thioindigo molecule distorts from its planar structure, a behavior consistent with a color change .Chemical Reactions Analysis
Reaction of decamethylchromocene (Cp* 2 Cr) with thioindigo (TI) yields a coordination complex {[TI-(μ 2-O), (μ-O)]CpCr} 2 ·C 6 H 14 (1) in which one Cp ligand in Cp* 2 Cr is substituted by TI .Physical And Chemical Properties Analysis
Thioindigo has a molar mass of 296.36 g·mol −1, appears as a red solid, and has a melting point of 280 °C . It is insoluble in water but soluble in ethanol and xylene .Scientific Research Applications
Computational Analysis and Material Interaction
Thioindigo's interaction with materials such as sepiolite, a phyllosilicate clay, has been explored through computational methods. Alvarado, Chianelli, and Arrowood (2012) used density functional theory (DFT) and molecular orbital theory (MO) to study this interaction, revealing that thioindigo molecules attach to tetrahedrally coordinated Al3+ cations via Van der Waals forces. This interaction leads to a distortion in the thioindigo molecule's structure, indicating a potential change in color, making it relevant in fields like pigment chemistry and material sciences (Alvarado et al., 2012).
Polymorphism in Thioindigo Films
The study of thioindigo's polymorphic behavior is crucial in understanding its applications in various fields, including functional materials. Rivalta et al. (2020) investigated the occurrence of α and β polymorphs of thioindigo under different growth conditions, discovering that these polymorphs often coexist, with the β polymorph predominant in the bulk phase and the α polymorph growing preferentially on substrates. This finding suggests potential applications in the fabrication of highly homogeneous and ordered films using methods like bar‐assisted meniscus shearing (BAMS) (Rivalta et al., 2020).
Spectroscopic Analyses and Optoelectronic Applications
Ibrahim et al. (2013) conducted a combined experimental and theoretical study on the molecular structure and vibrational frequencies of thioindigo, highlighting its potential applications in optoelectronic devices. The study found that the cis-isomer of thioindigo, with its high calculated dipole moment, is likely to interact more effectively with surrounding molecules compared to the trans-isomer, making it promising for use in such devices (Ibrahim et al., 2013).
Photocontrolled Binding and Liquid Membrane Transport
A novel thioindigo dye synthesized by Rahman, Shahjin, and Fukunishi (2014) showed reversible photochromic reaction and the capability to capture and transport different metal ions through a liquid membrane. The study emphasized the enhanced binding ability of this thioindigo derivative, indicating its potential applications in fields like chemical sensing and selective ion transport (Rahman, Shahjin, & Fukunishi, 2014).
Future Directions
Thioindigos are being studied for their potential in advanced applications in soft matter materials and biology-related research . They can be synthetically tailored for research on molecular machines and switches, studies of photoisomerization mechanisms, or in the generation of smart and addressable materials .
properties
IUPAC Name |
(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDBUYBGJYFFP-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vat Red 41 | |
CAS RN |
522-75-8 | |
Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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